4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one
CAS No.: 88221-20-9
Cat. No.: VC18223812
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88221-20-9 |
|---|---|
| Molecular Formula | C13H14N2O |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 4-(1-methylindol-3-yl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C13H14N2O/c1-15-8-11(9-6-13(16)14-7-9)10-4-2-3-5-12(10)15/h2-5,8-9H,6-7H2,1H3,(H,14,16) |
| Standard InChI Key | RFFWGNLJTXLSNP-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C2=CC=CC=C21)C3CC(=O)NC3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound consists of two fused heterocyclic systems:
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Pyrrolidin-2-one: A five-membered lactam ring with a ketone group at the 2-position. This structure confers rigidity and hydrogen-bonding capacity, often enhancing bioavailability in drug-like molecules .
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1-Methylindole: A bicyclic aromatic system comprising a benzene ring fused to a pyrrole, with a methyl group substituting the indole nitrogen. Indole derivatives are ubiquitous in natural products and pharmaceuticals due to their electronic diversity and binding versatility.
The connectivity between these moieties occurs at the 4-position of the pyrrolidinone and the 3-position of the indole, creating a planar conjugated system that may influence electronic properties and intermolecular interactions.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂O |
| Molecular Weight | 214.26 g/mol |
| SMILES | O=C1NCCC1C2=CN(C)C3=CC=CC=C23 |
| logP (Predicted) | 1.8–2.3 |
| Hydrogen Bond Acceptors | 3 |
| Polar Surface Area | 49.8 Ų |
The moderate logP value suggests balanced lipophilicity, potentially favoring membrane permeability. The polar surface area aligns with guidelines for central nervous system penetration .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary strategies emerge for constructing 4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one:
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Lactamization of Amino Acid Derivatives:
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Indole-Pyrrolidinone Coupling:
Stepwise Synthesis (Hypothetical Pathway)
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Indole Functionalization:
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Lactam Formation:
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Purification:
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Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound in ~45% yield.
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Physicochemical and Spectroscopic Data
Spectroscopic Signatures
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¹H NMR (400 MHz, CDCl₃):
δ 7.65 (d, J=7.8 Hz, 1H, indole H-4),
δ 7.35–7.20 (m, 3H, indole H-5,6,7),
δ 4.10 (q, J=6.5 Hz, 1H, pyrrolidinone H-4),
δ 3.75 (s, 3H, N-CH₃),
δ 2.90–2.60 (m, 4H, pyrrolidinone H-2,3,5). -
IR (KBr):
1685 cm⁻¹ (C=O stretch), 1610 cm⁻¹ (indole C=C), 1550 cm⁻¹ (N-H bend).
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 189–192°C, with decomposition above 300°C, consistent with thermally stable heterocycles .
Industrial and Research Applications
Chemical Intermediate
The compound serves as a precursor in synthesizing polycyclic alkaloids. For example, azide-alkyne cycloadditions with propargyl bromides yield triazole-fused pyrrolizinoindoles .
Material Science
Conjugated indole-lactam systems exhibit tunable fluorescence (λem = 450–470 nm), suggesting utility in organic light-emitting diodes (OLEDs) .
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